Mitomycin F chemical structure and properties
Mitomycin F chemical structure and properties
This guide provides a comprehensive technical overview of Mitomycin F, a member of the mitomycin family of potent antitumor antibiotics. Leveraging field-proven insights, this document delves into its chemical structure, physicochemical properties, synthesis, mechanism of action, and therapeutic potential, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this complex molecule.
Introduction to the Mitomycin Family
Mitomycins are a class of natural products isolated from the fermentation broth of the soil bacterium Streptomyces caespitosus.[1][2] The prototypical member of this family, Mitomycin C, was discovered in the 1950s and has since been utilized as a chemotherapeutic agent against a variety of cancers, including gastric, pancreatic, and bladder cancers.[3][4] The potent biological activity of mitomycins stems from their unique and complex chemical architecture, which features a tetracyclic quinone core containing a pyrrolo[1,2-a]indole ring system, a reactive aziridine ring, and a carbamate group.[5] This intricate structure allows them to function as bioreductive alkylating agents, a mechanism that has been a subject of extensive research and has spurred the synthesis of numerous analogs aimed at enhancing efficacy and mitigating toxicity.[5]
Mitomycin F is a specific analog within this family, closely related to Mitomycin A. Understanding its distinct structural features is key to appreciating its potential as a therapeutic agent and a tool for chemical biology research.
Chemical Structure and Physicochemical Properties
Mitomycin F is structurally distinguished as the N-methylated derivative of Mitomycin A at the aziridine nitrogen.[6] This seemingly minor modification can have significant implications for its biological activity and reactivity.
Figure 1: 2D Chemical Structure of Mitomycin F.
| Property | Mitomycin F | Mitomycin A | Mitomycin C |
| Molecular Formula | C17H21N3O6[7] | C16H19N3O6[8] | C15H18N4O5[9][10] |
| Molecular Weight | 363.37 g/mol | 349.34 g/mol [8] | 334.33 g/mol [9][10] |
| CAS Number | Not available | 4055-39-4[8] | 50-07-7[9] |
| Appearance | (Predicted) Blue-violet crystalline solid | Red-violet crystals[1] | Blue-violet crystals[9] |
| Melting Point | Not available | 159-161 °C (decomposes)[1] | >360 °C[3] |
| Solubility | Not available | Soluble in water and many organic solvents.[1] | Soluble in water, methanol, acetone.[9] |
| Predicted XlogP | 0.3[7] | 0.3[8] | -0.4[9] |
Synthesis and Biosynthesis
Chemical Synthesis
The synthesis of Mitomycin F is achieved through the methylation of the aziridine nitrogen of Mitomycin A.[6] The total synthesis of the mitomycin core is a formidable challenge in organic chemistry due to the dense and highly reactive functional groups packed into a compact structure.[6][11] The complexity of this undertaking has been described as "the chemical equivalent of walking on egg shells."[11] Synthetic strategies often involve intricate multi-step sequences to construct the tetracyclic system and install the sensitive aziridine and carbamate moieties.[6]
Biosynthesis
The biosynthesis of the mitosane core, the fundamental framework of all mitomycins, has been a subject of significant investigation. It is understood to be derived from the combination of three key precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[6] These building blocks undergo a series of enzymatic transformations within Streptomyces to assemble the complex mitomycin structure.
Mechanism of Action: Bioreductive DNA Cross-linking
The potent cytotoxic effects of mitomycins are a consequence of their ability to act as prodrugs that, upon bioreductive activation, become powerful DNA alkylating agents.[4][12] This mechanism is a hallmark of the entire class of compounds, including Mitomycin F.
The activation cascade is initiated by the enzymatic reduction of the quinone moiety to a hydroquinone.[13][14] This reduction dramatically alters the electronic properties of the molecule, triggering a cascade of reactions that ultimately unmask the alkylating functionalities. The activated intermediate, a leucoaziridinomitosene, is a highly reactive electrophile capable of forming covalent bonds with nucleophilic sites on DNA, primarily the N2 position of guanine.[3]
The bifunctional nature of the activated mitomycin allows it to react with two guanine bases, leading to the formation of interstrand cross-links (ICLs) within the DNA double helix.[12][13] These ICLs are highly cytotoxic lesions that physically prevent the separation of the DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription.[3][12] The inability to replicate their DNA ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[4][13]
Caption: Bioreductive activation and DNA cross-linking by Mitomycin F.
Therapeutic Potential and Biological Activity
While Mitomycin C is an established chemotherapeutic agent, the therapeutic potential of Mitomycin F is less well-characterized. However, as a member of the mitomycin family, it is presumed to possess significant antitumor and antibacterial properties. The primary utility of synthesizing and studying mitomycin analogs like Mitomycin F lies in the potential for discovering compounds with an improved therapeutic index—that is, enhanced antitumor activity with reduced toxicity to healthy tissues. Research into novel mitomycin derivatives has shown that modifications to the core structure can indeed lead to superior activity against certain cancer cell lines, including those resistant to Mitomycin C.[15] Further investigation into the specific biological activity profile of Mitomycin F is warranted to determine its potential clinical utility.
Toxicity and Safety Precautions
Given the potent cytotoxic nature of the mitomycin class of compounds, Mitomycin F must be handled with extreme care. The toxicities associated with Mitomycin C are well-documented and are likely to be similar for Mitomycin F.
Known Toxicities of Mitomycins:
-
Bone Marrow Suppression: This is the most common and severe toxic effect, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[16][17][18] This increases the risk of infection and bleeding.
-
Gastrointestinal Effects: Nausea, vomiting, and loss of appetite are frequently reported.[19]
-
Renal Toxicity: Mitomycins can be damaging to the kidneys.[17]
-
Pulmonary Toxicity: In some cases, interstitial pneumonitis or pulmonary fibrosis can occur.
-
Cardiotoxicity: Though less common, mitomycins have been associated with cardiomyopathy.
Due to these potential hazards, stringent safety protocols must be followed when handling Mitomycin F.
Experimental Protocols
The following protocols are based on established procedures for handling the potent cytotoxic agent Mitomycin C and should be adapted for Mitomycin F.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or biological safety cabinet to avoid inhalation of aerosolized particles.[20]
Preparation of Stock Solutions
-
Designated Workspace: All handling of solid Mitomycin F and preparation of solutions should be performed in a designated area within a chemical fume hood.
-
Weighing: Carefully weigh the required amount of Mitomycin F powder on a tared weigh boat.
-
Solubilization: Add the desired solvent (e.g., DMSO, sterile water) to the vial containing the powder. Mitomycins are typically reconstituted to a concentration of 0.5 mg/mL.[16]
-
Dissolution: Gently agitate the vial until the powder is completely dissolved. The resulting solution will likely be blue-violet in color.[21]
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage and Stability
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, at 2-8°C.[20]
-
Solutions: Reconstituted solutions of mitomycins are typically stable for a limited time. For instance, Mitomycin C reconstituted with Sterile Water for Injection to 0.5 mg/mL is stable for 14 days when refrigerated (2-8°C) and for 7 days at room temperature, protected from light.[16] Stability studies for Mitomycin F solutions are recommended.
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with absorbent material. Decontamination can be achieved using a solution of trisodium phosphate.[22]
-
Waste Disposal: All materials that have come into contact with Mitomycin F, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[22]
References
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D. Magdziarczyk, L. Deslandes, J.A.C. Clyburne, "Mitomycins syntheses: a recent update," Beilstein Journal of Organic Chemistry, vol. 5, no. 33, 2009. [Link]
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Fresenius Kabi USA, "Mitomycin for injection, USP," Safety Data Sheet, 2023. [Link]
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Wikipedia, "Mitomycin C," Wikimedia Foundation, last modified 2023. [Link]
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H. Arai et al., "Synthesis and antitumor activity of novel mitomycin derivatives containing functional groups at the C-6-methyl position," The Journal of Antibiotics, vol. 45, no. 10, pp. 1593-1603, 1992. [Link]
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S. Bhattacharya et al., "Cytotoxicity, crosslinking and biological activity of three mitomycins," Nucleic Acids Research, vol. 42, no. 1, pp. 261-270, 2014. [Link]
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PubChemLite, "Mitomycin f," National Center for Biotechnology Information. [Link]
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B. Moreau, "The Total Synthesis of Mitomycins," Organic Supergroup, 2007. [Link]
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Cancer Research UK, "Fluorouracil (5FU) and mitomycin C." [Link]
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Patsnap Synapse, "What is Mitomycin used for?," 2024. [Link]
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National Cancer Institute, "Mitomycin," U.S. National Institutes of Health, 2011. [Link]
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PubChem, "Mitomycin hydroquinone," National Center for Biotechnology Information. [Link]
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PubChem, "Mitomycin C," National Center for Biotechnology Information. [Link]
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precisionFDA, "MITOMYCIN," U.S. Food and Drug Administration. [Link]
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PubChem, "Mitomycin B," National Center for Biotechnology Information. [Link]
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PubChem, "Mitomycin A," National Center for Biotechnology Information. [Link]
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P. R. Mishra, S. Jain, A. K. Agrawal, "Difference Spectrophotometric Determination of Mitomycin-C," Indian Journal of Pharmaceutical Sciences, vol. 58, no. 1, pp. 29-30, 1996. [Link]
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Macmillan Cancer Support, "Mitomycin and fluorouracil (5FU) with radiotherapy." [Link]
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